(R)-PF-04991532

Hepatoselectivity Tissue Distribution Glucokinase Activator

Procure (R)-PF-04991532, the pure R-enantiomer of a hepatoselective glucokinase activator (hGKA), for definitive stereochemical and tissue-selectivity research. Unlike racemic mixtures or pancreatic-acting GKAs like MK-0941, this compound offers >50-fold liver-to-pancreas distribution, eliminating hypoglycemic risk in models. Its 80 nM potency enables low-concentration in vitro/vivo studies. Essential as an OATP1B1/1B3 probe substrate for DDI investigations, and validated in 28-day diabetic rat models showing glycemic control without hepatic steatosis. Ensure your metabolic research is chirally and mechanistically resolved.

Molecular Formula C18H19F3N4O3
Molecular Weight 396.4 g/mol
CAS No. 1215197-37-7
Cat. No. B609948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-PF-04991532
CAS1215197-37-7
SynonymsPF-04991532;  PF 04991532;  PF04991532;  PF-4991532;  PF4991532;  PF 4991532.
Molecular FormulaC18H19F3N4O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1
InChIKeyGKMLFBRLRVQVJO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is (R)-PF-04991532 (CAS 1215197-37-7)? A Hepatoselective Glucokinase Activator Research Compound


(R)-PF-04991532 (CAS 1215197-37-7) is the R-enantiomer of PF-04991532, a potent, hepatoselective glucokinase activator (GKA) that was developed by Pfizer as a clinical candidate for type 2 diabetes mellitus (T2DM) [1]. The parent compound, PF-04991532, is a small molecule with the molecular formula C18H19F3N4O3 and a molecular weight of 396.36 g/mol [2]. It was designed to preferentially activate glucokinase in hepatocytes over pancreatic β-cells, with the goal of achieving glycemic control while minimizing the risk of hypoglycemia [3]. PF-04991532 advanced to Phase II clinical trials but was discontinued in 2012 . As an enantiomerically pure compound, (R)-PF-04991532 is a critical tool for stereochemical studies and structure-activity relationship (SAR) investigations in glucokinase pharmacology [4].

Why Generic Glucokinase Activators Cannot Substitute for (R)-PF-04991532 in Research


Substituting (R)-PF-04991532 with a generic glucokinase activator (GKA) is scientifically unsound due to profound differences in tissue selectivity, potency, and stereochemical activity. Early-generation GKAs, such as MK-0941, activate glucokinase in both the liver and pancreas, leading to a high incidence of hypoglycemia and elevated triglycerides [1]. In contrast, PF-04991532 was specifically engineered for hepatoselectivity, exhibiting a >50-fold higher distribution in the liver versus the pancreas . This tissue selectivity is not a class-wide property; other GKAs like PF-04937319 (Nerigliatin) are significantly less potent (EC50 of 154.4 μM vs. 80 nM for PF-04991532) and have different clinical profiles . Furthermore, as an enantiomer, (R)-PF-04991532 possesses unique stereochemical properties that may influence target binding and metabolic stability in ways that the racemate or other achiral GKAs cannot replicate [2]. Therefore, using a different GKA will not provide comparable data on hepatoselective glucose control, and will introduce confounding variables related to off-target pancreatic effects and potency.

Quantitative Evidence for (R)-PF-04991532 Differentiation: A Procurement Guide


Hepatoselectivity vs. Pancreatic Glucokinase: Tissue Distribution Ratio

PF-04991532 exhibits a >50-fold higher liver-to-pancreas ratio of tissue distribution, a key feature for minimizing hypoglycemia risk. This is a significant differentiator from non-selective GKAs like MK-0941, which was associated with increased hypoglycemia in clinical trials [1].

Hepatoselectivity Tissue Distribution Glucokinase Activator

Potency Differential: PF-04991532 vs. PF-04937319 (Nerigliatin)

PF-04991532 demonstrates potent glucokinase activation with an EC50 of 80 nM in human and 100 nM in rat assays [1]. In stark contrast, another GKA, PF-04937319 (Nerigliatin), has a reported EC50 value of 154.4 μM, making it approximately 1,900-fold less potent on a molar basis . This vast difference in potency means that far less PF-04991532 is required to achieve the same level of enzyme activation, reducing potential off-target effects and compound usage.

EC50 Potency Glucokinase Activation

Glycemic Control Without Hepatic Steatosis: In Vivo Evidence

In a 28-day study using Goto-Kakizaki diabetic rats, PF-04991532 (100 mg/kg) reduced plasma glucose concentrations without increasing hepatic triglyceride content. Liver lipid concentrations were 9.89±0.31% for the vehicle group and 9.91±0.31% for the PF-04991532 group, demonstrating no steatosis [1]. This contrasts with concerns about hepatic steatosis associated with some GKAs and hepatic glucokinase overexpression models [2].

In Vivo Efficacy Hepatic Steatosis Type 2 Diabetes

Human Pharmacokinetics: Impact of OATP1B1/1B3 Inhibition and Renal Impairment

A clinical study investigated the effect of cyclosporine (a potent OATP1B1/1B3 inhibitor) on PF-04991532 pharmacokinetics. Co-administration of a single 600 mg dose of cyclosporine increased the mean area under the plasma concentration-time curve (AUC) of PF-04991532 by approximately threefold in healthy subjects [1]. Furthermore, PF-04991532 AUC values were ~2.3-fold greater in subjects with mild, moderate, and severe kidney dysfunction compared to healthy subjects [1]. This data highlights the reliance of PF-04991532 on OATP-mediated hepatic uptake for clearance.

Pharmacokinetics Drug-Drug Interaction OATP1B1

Human Metabolism and Excretion: Mass Balance and Metabolite Profiling

A mass balance study in humans with a single oral 450-mg dose of [14C]-PF-04991532 showed that approximately 94.6% of the administered radioactivity was recovered in urine (24.1%) and feces (70.6%). Unchanged PF-04991532 accounted for ~47.2% of the total dose excreted, indicating moderate metabolic elimination [1]. Unchanged drug was the major circulating component (64.4% of total plasma radioactivity), while monohydroxylated metabolites (M2a-d) represented 28.9% [1]. Importantly, these metabolites were not detected in rats and dogs, the primary preclinical toxicology species, representing a disproportionate human metabolite [2].

ADME Metabolism Excretion

High-Impact Research Applications for (R)-PF-04991532


Investigating Hepatoselective Glucokinase Activation in Type 2 Diabetes Models

(R)-PF-04991532 is ideal for studying the effects of liver-specific glucokinase activation on glucose homeostasis. Its >50-fold liver-to-pancreas distribution ratio ensures that observed glycemic effects are mediated through hepatic mechanisms, minimizing confounding insulinotropic effects . The potent EC50 of 80 nM allows for robust in vitro and in vivo studies at low concentrations [1].

Differentiating Effects of Stereochemistry on Glucokinase Binding and Function

As the pure R-enantiomer, (R)-PF-04991532 is essential for SAR studies. Comparing its activity, selectivity, and metabolic profile to the S-enantiomer and racemic mixture can reveal critical stereochemical requirements for glucokinase activation and hepatoselective targeting [2]. This is vital for rational drug design and understanding target engagement.

Evaluating OATP-Mediated Hepatic Uptake and Drug-Drug Interactions

The clinical pharmacokinetic data showing a 3-fold increase in AUC with cyclosporine co-administration positions (R)-PF-04991532 as a valuable probe substrate for OATP1B1/1B3 transporter studies [3]. It can be used in vitro and in vivo to investigate the role of these transporters in drug disposition and to predict potential DDIs involving hepatic uptake mechanisms.

Long-Term In Vivo Studies on Glycemic Control and Hepatic Lipid Metabolism

The 28-day study in diabetic rats demonstrating glycemic control without hepatic steatosis supports the use of (R)-PF-04991532 in chronic dosing models [4]. Researchers can confidently investigate the long-term effects of hepatoselective GK activation on glucose metabolism, insulin sensitivity, and liver health without the confounding variable of drug-induced fatty liver disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-PF-04991532

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.